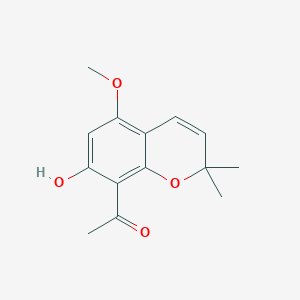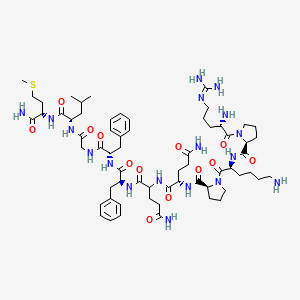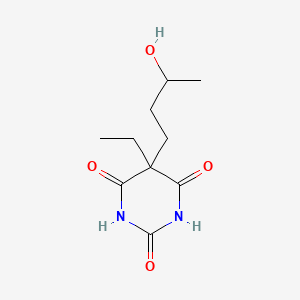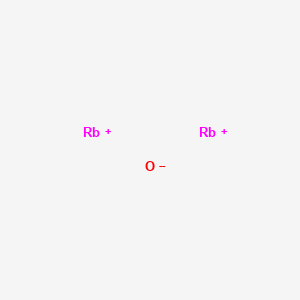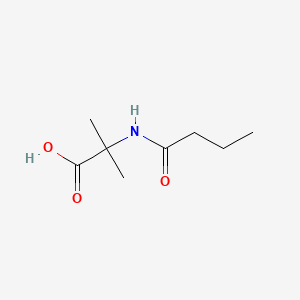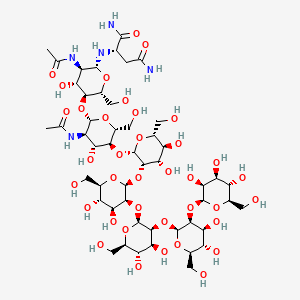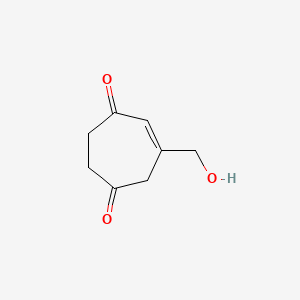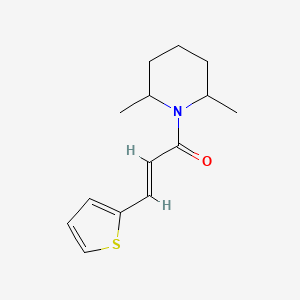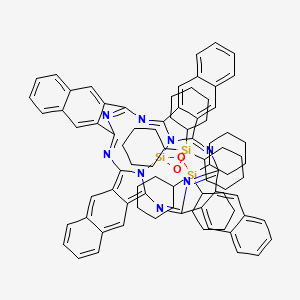
Bis(trihexylsiloxy)silicon 2,3-naph-thalocyanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) is an organometallic compound known for its luminescent properties. It is used primarily as an optical imaging agent for tumor tissue, making it a valuable tool in medical diagnostics . The compound has a complex structure with the empirical formula C84H102N8O2Si3 and a molecular weight of 1340.02 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) typically involves the reaction of silicon phthalocyanine dichloride with trihexylsilanol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain high purity and yield. The compound is then purified using techniques such as column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon 2,3-naphthalocyanine dihydroxide.
Substitution: It can undergo substitution reactions where the trihexylsilyloxide groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include silicon 2,3-naphthalocyanine dihydroxide and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) has a wide range of applications in scientific research:
Mecanismo De Acción
The compound exerts its effects primarily through its luminescent properties. When exposed to light, it emits fluorescence, which can be detected and used for imaging purposes. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells . The molecular targets include tumor tissues, and the pathways involved are primarily related to oxidative stress and apoptosis .
Comparación Con Compuestos Similares
Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) is unique due to its high luminescence and stability. Similar compounds include:
Silicon 2,3-naphthalocyanine dihydroxide: Less stable and less luminescent compared to the bis(trihexylsilyloxide) derivative.
Silicon phthalocyanine dihydroxide: Used in similar applications but with different luminescent properties.
Copper 2,3-naphthalocyanine: Another luminescent compound but with different metal center and properties.
These comparisons highlight the unique properties of silicon 2,3-naphthalocyanine bis(trihexylsilyloxide), making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C84H90N8O2Si3 |
|---|---|
Peso molecular |
1327.9 g/mol |
Nombre IUPAC |
tricyclohexyl-[(54-tricyclohexylsilyloxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaen-54-yl)oxy]silane |
InChI |
InChI=1S/C84H90N8O2Si3/c1-7-35-63(36-8-1)95(64-37-9-2-10-38-64,65-39-11-3-12-40-65)93-97(94-96(66-41-13-4-14-42-66,67-43-15-5-16-44-67)68-45-17-6-18-46-68)91-81-73-51-59-31-23-24-32-60(59)52-74(73)83(91)89-79-71-49-57-29-21-22-30-58(57)50-72(71)80(86-79)90-84-76-54-62-34-26-25-33-61(62)53-75(76)82(92(84)97)88-78-70-48-56-28-20-19-27-55(56)47-69(70)77(85-78)87-81/h19-34,47-54,63-68H,1-18,35-46H2 |
Clave InChI |
WGSMOAGRTYODSH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)[Si](C2CCCCC2)(C3CCCCC3)O[Si]4(N5C6=C7C=C8C=CC=CC8=CC7=C5N=C9C1=CC2=CC=CC=C2C=C1C(=N9)N=C1N4C(=NC2=NC(=N6)C3=CC4=CC=CC=C4C=C32)C2=CC3=CC=CC=C3C=C21)O[Si](C1CCCCC1)(C1CCCCC1)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


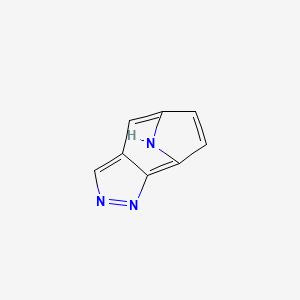
![3-[4-Acetyl-2,3,6-trihydroxy-5-(3-methyl-2-butenyl)benzyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one](/img/structure/B13834166.png)
![{[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B13834176.png)
